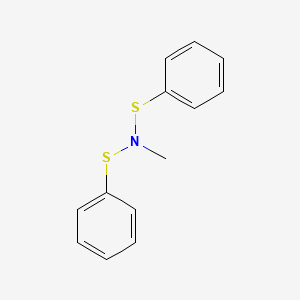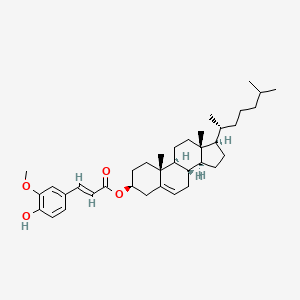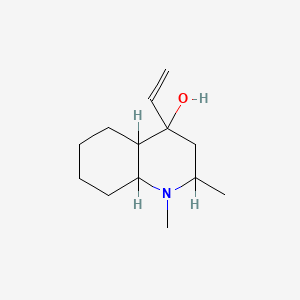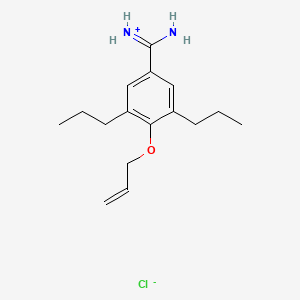
4-Allyloxy-3,5-dipropylbenzamidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Allyloxy-3,5-dipropylbenzamidine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of an allyloxy group and two propyl groups attached to a benzamidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyloxy-3,5-dipropylbenzamidine hydrochloride typically involves the following steps:
Formation of the Allyloxy Group: The allyloxy group can be introduced through an etherification reaction, where an allyl alcohol reacts with a suitable benzene derivative under acidic or basic conditions.
Introduction of Propyl Groups: The propyl groups can be added via Friedel-Crafts alkylation, where propyl halides react with the benzene ring in the presence of a Lewis acid catalyst.
Formation of Benzamidine: The benzamidine moiety can be synthesized by reacting the benzene derivative with an appropriate amidine precursor under controlled conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Allyloxy-3,5-dipropylbenzamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzamidine moiety can be reduced to form amines.
Substitution: The propyl groups can be substituted with other alkyl or functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted benzamidines.
科学研究应用
4-Allyloxy-3,5-dipropylbenzamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Allyloxy-3,5-dipropylbenzamidine hydrochloride involves its interaction with specific molecular targets. The allyloxy group can participate in hydrogen bonding and other interactions, while the benzamidine moiety can interact with enzymes or receptors. These interactions can modulate biological pathways and exert various effects.
相似化合物的比较
Similar Compounds
- 4-Allyloxy-3,5-dimethylbenzamidine
- 4-Allyloxy-3,5-dichlorobenzamidine
- 4-Allyloxy-3,5-dimethoxybenzamidine
Uniqueness
4-Allyloxy-3,5-dipropylbenzamidine hydrochloride is unique due to the presence of propyl groups, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for specific applications and studies.
属性
CAS 编号 |
100678-33-9 |
|---|---|
分子式 |
C16H25ClN2O |
分子量 |
296.83 g/mol |
IUPAC 名称 |
[amino-(4-prop-2-enoxy-3,5-dipropylphenyl)methylidene]azanium;chloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-4-7-12-10-14(16(17)18)11-13(8-5-2)15(12)19-9-6-3;/h6,10-11H,3-5,7-9H2,1-2H3,(H3,17,18);1H |
InChI 键 |
PEBQHHAQBMRTAI-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=[NH2+])N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


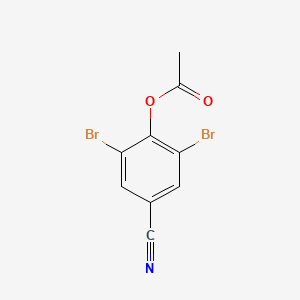

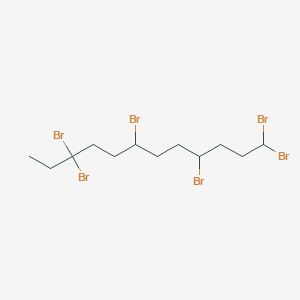
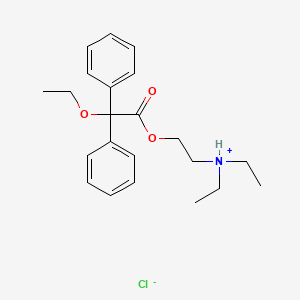
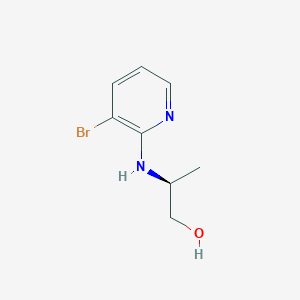



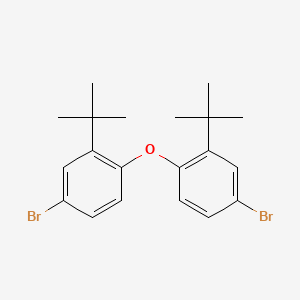
![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)

